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molecular formula C9H4F5N B3023587 4-(Pentafluoroethyl)benzonitrile CAS No. 128273-61-0

4-(Pentafluoroethyl)benzonitrile

Cat. No. B3023587
M. Wt: 221.13 g/mol
InChI Key: RTEHQGJAXQGXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638629B2

Procedure details

4-Bromobenzonitrile (10 g, 54.9 mmol), sodium pentafluoropropionate (26.5 g, 0.143 mol) and copper (I) iodide (27.1 g, 0.142 mol) were heated to 150° C. in dry DMF (130 ml) for 4 h. The reaction mixture was diluted with water and Et2O and kieselgur filter aid was added. This bi-phasic mixture was stirred for 5 min, filtered and separated. The aqueous phase was extracted with Et2O. The combined organic phases were washed with water and aq. NH3, then dried over MgSO4, filtered and concentrated under reduced pressure to give the crude product as a brown oil. This was purified by flash chromatography (silica gel, 20-30% DCM in iso-hexanes) to give the title compound, 7.5 g (62%). 1H NMR (500 MHz, CDCl3): δ 7.75 (2H, d, J 8.3), 7.83 (2H, d, J 8.6), 19F NMR (470 MHz, CDCl3): δ −84.5, −116.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
27.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[F:10][C:11]([F:19])([F:18])[C:12]([F:17])([F:16])C([O-])=O.[Na+]>CN(C=O)C.O.CCOCC.[Cu]I>[F:16][C:12]([F:17])([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[C:11]([F:19])([F:18])[F:10] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
26.5 g
Type
reactant
Smiles
FC(C(C(=O)[O-])(F)F)(F)F.[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper (I) iodide
Quantity
27.1 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
This bi-phasic mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter aid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
WASH
Type
WASH
Details
The combined organic phases were washed with water and aq. NH3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (silica gel, 20-30% DCM in iso-hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C(F)(F)F)(C1=CC=C(C#N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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